(2E)-2-cyano-3-(4-{5-phenyl-3-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-1-yl}phenyl)prop-2-enamide
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Description
(2E)-2-cyano-3-(4-{5-phenyl-3-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-1-yl}phenyl)prop-2-enamide is a useful research compound. Its molecular formula is C27H22N4O and its molecular weight is 418.5. The purity is usually 95%.
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Biological Activity
The compound (2E)-2-cyano-3-(4-{5-phenyl-3-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-1-yl}phenyl)prop-2-enamide , a derivative of pyrazole, has garnered attention due to its diverse biological activities. Pyrazole and its derivatives are known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound based on existing literature, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a cyano group, a propeneamide backbone, and a complex pyrazole ring system that contributes to its biological activity.
Research indicates that compounds containing the pyrazole moiety exhibit various mechanisms of action:
- Antioxidant Activity : Pyrazole derivatives have shown significant antioxidant properties, which are crucial in mitigating oxidative stress-related diseases.
- Anti-inflammatory Effects : Several studies have demonstrated that pyrazole compounds inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), contributing to their anti-inflammatory effects.
- Anticancer Properties : The ability of pyrazole derivatives to induce apoptosis in cancer cells has been documented. They may interfere with cell cycle progression and promote cell death through various signaling pathways.
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Biological Activity | Mechanism | Reference |
---|---|---|
Antioxidant | Scavenging free radicals | |
Anti-inflammatory | Inhibition of COX enzymes | |
Anticancer | Induction of apoptosis | |
Antimicrobial | Disruption of bacterial cell walls |
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives similar to this compound:
- Antioxidant Study : A study evaluated the antioxidant capacity of various pyrazole derivatives using DPPH radical scavenging assays. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antioxidant activity compared to their counterparts with electron-donating groups .
- Anti-inflammatory Research : In vitro studies demonstrated that certain pyrazole derivatives significantly reduced the production of pro-inflammatory cytokines (IL-6, TNF-alpha) in macrophages upon stimulation with lipopolysaccharides (LPS) .
- Anticancer Potential : A molecular docking study suggested that (2E)-2-cyano derivatives bind effectively to active sites of cancer-related proteins, indicating potential as anticancer agents. The binding affinity was assessed through computational methods, showing promising results for further development .
Properties
IUPAC Name |
(E)-2-cyano-3-[4-[3-phenyl-5-[(E)-2-phenylethenyl]-3,4-dihydropyrazol-2-yl]phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O/c28-19-23(27(29)32)17-21-12-15-25(16-13-21)31-26(22-9-5-2-6-10-22)18-24(30-31)14-11-20-7-3-1-4-8-20/h1-17,26H,18H2,(H2,29,32)/b14-11+,23-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIOVFZTKVTAON-RJOMAKBYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C=CC2=CC=CC=C2)C3=CC=C(C=C3)C=C(C#N)C(=O)N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(N(N=C1/C=C/C2=CC=CC=C2)C3=CC=C(C=C3)/C=C(\C#N)/C(=O)N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.